molecular formula C14H14O2 B14737405 1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)- CAS No. 3306-40-9

1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-

Cat. No.: B14737405
CAS No.: 3306-40-9
M. Wt: 214.26 g/mol
InChI Key: RNEORCMLRJNFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)- is an organic compound belonging to the class of ketals. Ketals are acetals derived from ketones by replacing the oxo group with two hydrocarbyloxy groups. This compound is characterized by its unique spiro structure, which includes a dioxaspirodecene ring system and a hexadiynylidene substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)- typically involves the following steps:

    Formation of the Spiro Ring System: The spiro ring system can be synthesized through a cyclization reaction involving a diol and a ketone. The reaction is usually catalyzed by an acid or base to facilitate the formation of the spiro structure.

    Introduction of the Hexadiynylidene Group: The hexadiynylidene group can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.

    Substitution: The hexadiynylidene group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with spiro structures.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)- involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure and hexadiynylidene group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]dec-6-ene
  • 1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiyn-1-ylidene)-, (2E)-

Uniqueness

1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)- is unique due to its specific spiro structure and the presence of the hexadiynylidene group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

3306-40-9

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-hexa-2,4-diynylidene-1,10-dioxaspiro[4.5]dec-3-ene

InChI

InChI=1S/C14H14O2/c1-2-3-4-5-8-13-9-11-14(16-13)10-6-7-12-15-14/h8-9,11H,6-7,10,12H2,1H3

InChI Key

RNEORCMLRJNFGE-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CC=C1C=CC2(O1)CCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.